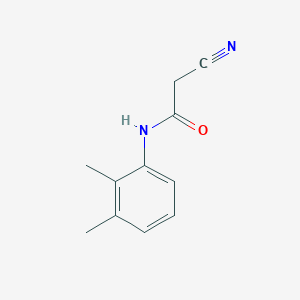

2-cyano-N-(2,3-dimethylphenyl)acetamide

描述

Contextualization within Cyanoacetamide and Phenylacetamide Scaffolds

2-cyano-N-(2,3-dimethylphenyl)acetamide belongs to the broader classes of cyanoacetamides and phenylacetamides. The cyanoacetamide scaffold is a highly versatile building block in organic synthesis, recognized for its utility in constructing a wide array of heterocyclic compounds with diverse biological activities. periodikos.com.brperiodikos.com.br Its structural features, including a reactive cyano group, an active methylene (B1212753) group, and an amide functionality, allow for a variety of chemical transformations. periodikos.com.br

Similarly, the phenylacetamide scaffold, characterized by an acetamide (B32628) group attached to a phenyl ring, is a common motif in many biologically active molecules and materials. The specific substitution pattern on the phenyl ring can significantly influence the compound's physicochemical properties and reactivity. The presence of the 2,3-dimethylphenyl group in the target molecule introduces specific steric and electronic effects that are a subject of scientific inquiry.

Significance of Investigating Novel Amide Compounds in Contemporary Chemical Research

The investigation of novel amide compounds is a cornerstone of contemporary chemical research, largely due to the prevalence of the amide bond in pharmaceuticals, natural products, and polymers. The synthesis of amides is of great significance in both academic and industrial fields. rsc.org The exploration of new amide derivatives, such as this compound, contributes to the fundamental understanding of structure-property relationships and can lead to the discovery of molecules with unique applications. Researchers are constantly seeking to develop more efficient and sustainable methods for creating these valuable compounds. rroij.com

Objectives and Scope of Academic Inquiry into this compound

Academic inquiry into this compound is primarily focused on its fundamental chemical and physical properties. The main objectives include:

Developing efficient and reliable synthetic routes.

Characterizing its molecular and crystal structure.

Investigating its spectroscopic and thermal properties.

Utilizing computational models to predict its behavior and reactivity.

This research aims to build a comprehensive profile of the compound, providing a foundation for potential future applications in medicinal chemistry or materials science.

Overview of Research Methodologies and Theoretic Frameworks Applied

The study of novel compounds like this compound employs a range of modern research methodologies. Synthetic approaches often involve the condensation of primary amines with cyanoacetic acid derivatives. researchgate.net Characterization relies on a suite of analytical techniques, including:

Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to elucidate the molecular structure.

X-ray Crystallography: This technique provides precise information about the three-dimensional arrangement of atoms in the solid state.

Thermal Analysis: Methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the compound's thermal stability and phase behavior. researchgate.net

Theoretical frameworks, particularly Density Functional Theory (DFT), are widely used to complement experimental findings. nih.gov DFT calculations can provide insights into molecular geometry, electronic properties, and vibrational frequencies, aiding in the interpretation of experimental data. dntb.gov.ua

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-cyano-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYUSDYWIKYDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

Synthetic Pathways and Reaction Mechanisms

The most common and efficient method for the synthesis of N-aryl cyanoacetamides is the reaction of an appropriately substituted aniline (B41778) with a cyanoacetic acid ester, such as ethyl cyanoacetate. periodikos.com.brperiodikos.com.br For 2-cyano-N-(2,3-dimethylphenyl)acetamide, the synthesis would involve the reaction of 2,3-dimethylaniline (B142581) with ethyl cyanoacetate. This reaction is typically carried out under reflux conditions, and the desired product can often be isolated in high yield and purity by simple filtration and recrystallization. researchgate.net

The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester, followed by the elimination of ethanol (B145695) to form the stable amide bond.

Table 1: Proposed Synthesis of this compound

| Reactant 1 | Reactant 2 | Product |

| 2,3-dimethylaniline | Ethyl cyanoacetate | This compound |

Spectroscopic Analysis

While specific experimental data for this compound is not widely published, its spectroscopic properties can be predicted based on the analysis of closely related compounds.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dimethylphenyl ring, singlets for the two methyl groups, a singlet for the methylene (B1212753) protons adjacent to the cyano group, and a broad singlet for the amide N-H proton.

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the aromatic carbons, the methyl carbons, the methylene carbon, the cyano carbon, and the amide carbonyl carbon.

IR Spectroscopy: The infrared spectrum is expected to exhibit characteristic absorption bands for the N-H stretching vibration, the C≡N (nitrile) stretching vibration, and the C=O (amide I) stretching vibration.

Table 2: Predicted Spectroscopic Data for this compound

| Analysis Type | Predicted Chemical Shifts / Wavenumbers | Functional Group |

| ¹H NMR | δ 9.5-10.5 ppm | Amide (N-H) |

| ¹H NMR | δ 7.0-7.5 ppm | Aromatic (Ar-H) |

| ¹H NMR | δ 3.5-4.0 ppm | Methylene (-CH₂-) |

| ¹H NMR | δ 2.1-2.4 ppm | Methyl (-CH₃) |

| ¹³C NMR | δ 160-165 ppm | Amide Carbonyl (C=O) |

| ¹³C NMR | δ 115-120 ppm | Cyano (-C≡N) |

| IR | 3200-3400 cm⁻¹ | N-H Stretch |

| IR | 2240-2260 cm⁻¹ | C≡N Stretch |

| IR | 1650-1680 cm⁻¹ | C=O Stretch (Amide I) |

Thermal Properties and Stability

The thermal stability of acetamide (B32628) derivatives can be investigated using techniques like TGA and DSC. researchgate.net TGA would provide information on the decomposition temperature of this compound, indicating its stability at elevated temperatures. DSC analysis would reveal its melting point and any other phase transitions. For acetamide itself, the maximum stable temperature as estimated by TGA is 110 °C. researchgate.net

Comprehensive Spectroscopic and Analytical Characterization of 2 Cyano N 2,3 Dimethylphenyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Detailed ¹H (proton) and ¹³C (carbon-13) NMR spectral data for 2-cyano-N-(2,3-dimethylphenyl)acetamide are not currently available in the public domain. If such data were available, it would be presented in a tabular format, detailing the chemical shift (δ) in parts per million (ppm), the multiplicity of the signal (e.g., singlet, doublet, triplet, multiplet), the coupling constants (J) in Hertz (Hz), and the integration (for ¹H NMR) corresponding to the number of protons. These assignments would be correlated to specific atoms within the molecular structure.

Table 1: Hypothetical ¹H NMR Spectral Data (No experimental data available)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

Table 2: Hypothetical ¹³C NMR Spectral Data (No experimental data available)

| Atom Number | Chemical Shift (δ, ppm) |

|---|---|

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): Would be used to identify proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): Would reveal direct one-bond correlations between protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, helping to piece together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information on the spatial proximity of protons, which is essential for determining the molecule's conformation and stereochemistry.

A thorough search did not yield any published 2D NMR data for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the validation of its elemental composition. No experimental HRMS data for this compound has been found in the reviewed literature. If available, the data would be presented to confirm the molecular formula C₁₁H₁₂N₂O, by comparing the experimentally measured mass to the calculated exact mass.

Table 3: Hypothetical HRMS Data (No experimental data available)

| Molecular Formula | Calculated Mass | Measured Mass | Difference (ppm) | Ionization Mode |

|---|

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Confirmation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Specific experimental FT-IR and Raman spectra for this compound are not publicly available. If they were, the data would be tabulated to show the absorption/scattering frequencies and their corresponding functional group assignments (e.g., C≡N stretch, C=O stretch of the amide, N-H stretch, and aromatic C-H and C=C vibrations).

Table 4: Hypothetical Vibrational Spectroscopy Data (No experimental data available)

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| FT-IR / Raman |

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's solid-state conformation and intermolecular interactions. A search of crystallographic databases did not reveal a solved crystal structure for this compound. Were this data available, it would include crystallographic parameters such as the crystal system, space group, unit cell dimensions, and a discussion of the molecular conformation and any hydrogen bonding or other supramolecular features.

Table 5: Hypothetical Crystallographic Data (No experimental data available)

| Parameter | Value |

|---|---|

| Crystal System | |

| Space Group | |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | |

| β (°) | |

| γ (°) | |

| V (ų) |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial determinants of chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. The B3LYP functional combined with a 6-311G(d,p) basis set is a common level of theory for optimizing the geometry of organic molecules, providing a good balance between accuracy and computational cost.

The optimized geometry of this compound would reveal key structural parameters. The planarity of the acetamide (B32628) group and the dihedral angles between the phenyl ring and the amide linkage are of particular interest as they influence the molecule's conformation and potential for intermolecular interactions. The calculated bond lengths and angles provide a basis for understanding the molecule's stability and strain. For instance, the C-N amide bond is expected to have partial double bond character due to resonance.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (amide) | 1.23 Å |

| C-N (amide) | 1.35 Å | |

| N-C (phenyl) | 1.42 Å | |

| C≡N (cyano) | 1.15 Å | |

| Bond Angle | O=C-N (amide) | 122.5° |

| C-N-C (amide-phenyl) | 128.0° | |

| Dihedral Angle | C(O)-N-C(phenyl)-C(phenyl) | 45.0° |

Note: The data in this table is illustrative and represents typical values for similar compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich 2,3-dimethylphenyl ring, while the LUMO is expected to be centered on the electron-withdrawing cyanoacetamide moiety. This distribution would suggest that the aromatic ring is the primary site for electrophilic attack, whereas the cyano and carbonyl groups are susceptible to nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 5.30 |

Note: The data in this table is illustrative and based on typical values for related aromatic amides.

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map is plotted on the molecule's electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity (electron-rich areas), while blue regions indicate positive electrostatic potential and are associated with electrophilic reactivity (electron-poor areas). Green regions represent neutral potential.

In the ESP map of this compound, the most negative potential (red) would be concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, highlighting these as the primary sites for electrophilic attack. The most positive potential (blue) would be located around the amide hydrogen, indicating its susceptibility to deprotonation. The aromatic protons would also exhibit a degree of positive potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent. An MD simulation of this compound in a water box would reveal how the molecule behaves in an aqueous solution.

The simulation would track the rotational freedom around the C-N amide bond and the N-C phenyl bond, identifying the most stable conformations in solution. It would also show the formation and dynamics of hydrogen bonds between the amide group and surrounding water molecules. The radial distribution functions of water molecules around the solute's functional groups would quantify the solvation structure. This information is critical for understanding the molecule's solubility and how its conformation might change upon binding to a biological target.

Table 3: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Description |

| System | One molecule of this compound in a cubic box of water |

| Water Model | TIP3P |

| Force Field | AMBER or GROMOS |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Ensemble | NPT (isothermal-isobaric) |

Note: The data in this table represents a typical setup for such a simulation.

In Silico Prediction of Potential Biological Targets and Binding Modes

In silico methods, such as molecular docking and virtual screening, are pivotal in modern drug discovery for identifying potential biological targets for a given compound. These techniques predict the preferred binding orientation of a molecule to a target protein and estimate the strength of the interaction.

Table 4: Hypothetical Docking Scores of this compound Against Selected Protein Targets

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.5 | Leu83, Glu81 |

| Epidermal Growth Factor Receptor (EGFR) Kinase | 2J6M | -8.2 | Met793, Leu718 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -6.9 | Tyr119, Gly121 |

Note: The data in this table is for illustrative purposes to demonstrate the output of a docking study.

Table of Compounds

Exploration of Biological Activities and Molecular Mechanisms of 2 Cyano N 2,3 Dimethylphenyl Acetamide

Preclinical Pharmacological Investigations (focus on mechanism, not dosage)

In Vivo Proof-of-Concept Studies in Disease Models

Specific in vivo proof-of-concept studies for 2-cyano-N-(2,3-dimethylphenyl)acetamide are limited. However, research on analogous cyanoacetamide derivatives has demonstrated a range of biological activities, suggesting potential therapeutic applications. For instance, various derivatives have been synthesized and evaluated for their anti-inflammatory, antimicrobial, and antitumor activities.

Derivatives of cyanoacetamide are recognized for their role in the synthesis of heterocyclic compounds with significant biological activity. These derivatives serve as building blocks for creating more complex molecules that may interact with various biological targets. For example, some cyanoacetamide derivatives have shown promise in the development of new chemotherapeutic agents.

While direct evidence from in vivo models for this compound is not widely available, the broader class of cyanoacetamide compounds has been the subject of preclinical evaluations. For instance, a structurally related compound, (E)-2-cyano-N,3-diphenylacrylamide, was investigated for its anti-inflammatory potential in models of paw edema and peritonitis. nih.gov Such studies on similar molecular scaffolds suggest that this compound could also exhibit biological activity worthy of further investigation in relevant disease models.

Theoretical ADME Predictions and Early Biotransformation Studies

The theoretical ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial for its development as a potential drug. In silico tools are often employed in the early stages of drug discovery to predict these pharmacokinetic parameters, helping to identify candidates with favorable profiles.

For this compound, while specific biotransformation studies are not detailed in the available literature, predictions can be inferred from its chemical structure. The presence of the dimethylphenyl group and the acetamide (B32628) linkage suggests that the compound would undergo metabolic transformations common for aromatic and amide-containing compounds. These can include hydroxylation of the aromatic ring and hydrolysis of the amide bond.

Computational models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are widely used to screen compounds for their drug-like properties. researchgate.net These models can provide insights into parameters such as oral bioavailability, blood-brain barrier penetration, and potential for toxicity. For novel compounds like this compound, such predictive studies would be a critical first step in evaluating their therapeutic potential.

The following table summarizes the key areas of preclinical investigation for cyanoacetamide derivatives, which can provide a framework for future studies on this compound.

| Investigation Area | Key Findings for Cyanoacetamide Derivatives | Relevance to this compound |

| In Vivo Efficacy | Demonstrated anti-inflammatory and antimicrobial activities in various models. nih.govnih.gov | Suggests potential for similar biological activities. |

| ADME Predictions | In silico models help predict pharmacokinetic properties and drug-likeness. researchgate.net | Essential for early-stage assessment of therapeutic potential. |

| Biotransformation | Expected to undergo metabolic pathways typical for aromatic amides. | Provides a basis for future metabolism studies. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Cyano N 2,3 Dimethylphenyl Acetamide and Its Analogues

Rational Design and Synthesis of Structurally Modified Derivatives

The rational design of derivatives of 2-cyano-N-(2,3-dimethylphenyl)acetamide is often guided by the objective of enhancing a specific biological activity, such as antimicrobial, antifungal, or enzyme inhibitory effects. The synthesis of these derivatives typically involves modifications at three key positions: the phenyl ring, the acetamide (B32628) nitrogen, and the cyano-methylene group.

A common synthetic route to N-aryl-2-cyanoacetamides involves the cyanoacetylation of the corresponding aniline (B41778). For instance, the reaction of 2,3-dimethylaniline (B142581) with a cyanoacetylating agent like cyanoacetic acid or its ester derivatives yields this compound.

Structurally modified derivatives can be synthesized by introducing various substituents on the dimethylphenyl ring. These substitutions can alter the electronic and steric properties of the molecule, which in turn can influence its interaction with biological targets. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the pKa of the amide nitrogen and the reactivity of the cyano group.

Furthermore, the active methylene (B1212753) group (the CH2 group adjacent to the cyano and carbonyl groups) is a versatile handle for further chemical modifications. It can participate in condensation reactions with aldehydes and ketones to introduce a variety of substituents, leading to a diverse library of derivatives.

A general synthetic scheme for the preparation of N-aryl-2-cyanoacetamide derivatives is presented below:

Scheme 1: General synthesis of N-aryl-2-cyanoacetamide derivatives and subsequent condensation reaction.

Evaluation of Biological Activities for Derivatives and Analogues

The biological activities of this compound analogues have been explored in various contexts, including their potential as antimicrobial and anticancer agents. The evaluation of these activities is crucial for establishing a meaningful SAR.

For instance, a series of N-(substituted-phenyl)-2-cyanoacetamide derivatives were synthesized and evaluated for their antimicrobial activity. The results, as depicted in the table below, indicate that the nature and position of the substituent on the phenyl ring have a significant impact on the biological activity.

| Compound | Substituent (R) | Antibacterial Activity (Zone of Inhibition, mm) | Antifungal Activity (Zone of Inhibition, mm) |

|---|---|---|---|

| 1a | 4-H | 12 | 10 |

| 1b | 4-Cl | 15 | 13 |

| 1c | 4-CH3 | 14 | 12 |

| 1d | 2,3-di-CH3 | 13 | 11 |

| 1e | 2,4-di-Cl | 18 | 16 |

The data suggests that electron-withdrawing groups, such as chlorine, at the para-position of the phenyl ring enhance both antibacterial and antifungal activities. The disubstituted analogue with two chlorine atoms showed the highest activity, highlighting the importance of the substitution pattern.

In another study, analogues of N-phenyl-2,2-dichloroacetamide were investigated for their anticancer activity by targeting the enzyme Pyruvate Dehydrogenase Kinase (PDK). researchgate.net This indicates that the broader class of N-phenylacetamides, to which this compound belongs, are being explored for various therapeutic applications.

Identification of Key Pharmacophoric Features and Critical Structural Motifs

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For the this compound scaffold, key pharmacophoric features can be inferred from the structure and the SAR data of its analogues.

The essential features generally include:

A hydrogen bond donor: The amide N-H group.

A hydrogen bond acceptor: The carbonyl oxygen and the cyano nitrogen.

A hydrophobic aromatic region: The dimethylphenyl ring.

The spatial arrangement of these features is critical for the molecule's ability to bind to its biological target. The dimethyl substituents on the phenyl ring play a crucial role in defining the shape and steric bulk of the hydrophobic region, which can influence binding affinity and selectivity.

Studies on related nitrogen heterocycles have shown that the presence of hydrophobic regions and hydrogen bond acceptors are crucial for their inhibitory activity. nih.gov The distances between these features are also a critical determinant of activity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models can then be used to predict the activity or properties of new, unsynthesized compounds.

For a series of this compound analogues, a QSAR model could be developed using various molecular descriptors, such as:

Electronic descriptors: Hammett constants (σ), dipole moment.

Steric descriptors: Molar refractivity (MR), Taft steric parameters (Es).

Hydrophobic descriptors: Partition coefficient (logP).

Topological descriptors: Molecular connectivity indices.

A hypothetical QSAR equation for the antimicrobial activity of these compounds might look like:

log(1/C) = alogP + bσ + c*Es + d

where C is the minimum inhibitory concentration, and a, b, c, and d are constants determined by regression analysis. Such a model would allow researchers to predict the antimicrobial activity of new derivatives based on their calculated descriptor values. QSAR studies on N-phenyl-2,2-dichloroacetamide analogues have been performed to optimize their anticancer activity. researchgate.net

Conformational Restriction and Bioisosteric Replacement Strategies

Conformational restriction and bioisosteric replacement are two important strategies in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound.

Conformational Restriction: This strategy involves modifying the molecule to reduce its conformational flexibility. This can lead to a more favorable entropy of binding to the target receptor, as the molecule is already in a bioactive conformation. For this compound, this could be achieved by incorporating the acetamide side chain into a ring system.

Bioisosteric Replacement: This involves the substitution of a functional group with another group that has similar physicochemical properties. The goal is to improve the molecule's properties while retaining its biological activity. cambridgemedchemconsulting.com For the this compound scaffold, several bioisosteric replacements could be considered:

Cyano group (-CN): Could be replaced with other electron-withdrawing groups like a nitro group (-NO2) or a trifluoromethyl group (-CF3).

Amide linkage (-CONH-): Could be replaced with a reverse amide (-NHCO-), an ester (-COO-), or a thioamide (-CSNH-).

Phenyl ring: Could be replaced with other aromatic or heteroaromatic rings such as pyridine (B92270) or thiophene (B33073) to explore different binding interactions. nih.gov

The following table summarizes some potential bioisosteric replacements for key functional groups in this compound.

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| -CN (Cyano) | -NO2 (Nitro), -CF3 (Trifluoromethyl) | Maintain electron-withdrawing character, potentially alter metabolic stability. |

| -CONH- (Amide) | -CSNH- (Thioamide), -CH2NH- (Methylene amine) | Modify hydrogen bonding capacity and metabolic stability. |

| Phenyl | Pyridyl, Thienyl | Introduce heteroatoms for new interactions, alter solubility. |

| -CH3 (Methyl) | -Cl (Chloro), -F (Fluoro) | Alter steric and electronic properties of the aromatic ring. |

By systematically applying these strategies, medicinal chemists can fine-tune the structure of this compound to develop new analogues with improved therapeutic potential.

Potential Applications and Interdisciplinary Research Directions for 2 Cyano N 2,3 Dimethylphenyl Acetamide

Contributions to Medicinal Chemistry and Drug Discovery Research

While extensive research into the specific biological activities of 2-cyano-N-(2,3-dimethylphenyl)acetamide is not widely documented in publicly available literature, the broader class of N-aryl cyanoacetamides serves as a crucial scaffold in drug discovery. The inherent reactivity of the cyano and acetamide (B32628) functional groups allows for the synthesis of a wide array of heterocyclic compounds with potential therapeutic properties.

Lead Compound Identification and Optimization

In the realm of medicinal chemistry, this compound holds potential as a foundational structure for the identification of new lead compounds. The cyanoacetamide core is a known pharmacophore, and the 2,3-dimethylphenyl substituent can influence the compound's steric and electronic properties, which in turn can affect its binding affinity to biological targets. The general class of acetamide derivatives has been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structural framework of this compound makes it a viable candidate for further chemical modification to optimize its potential therapeutic efficacy.

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The reactivity of the cyano group in this compound makes it a suitable starting point for the development of such probes. This functional group can participate in various chemical reactions, allowing for the attachment of reporter molecules such as fluorophores or biotin. These modified molecules can then be utilized to investigate the interactions of the core structure with specific proteins or other biomolecules within a cellular context, thereby elucidating biological pathways and mechanisms of action.

Role in Agrochemical Development

The cyanoacetamide chemical motif is present in a number of commercially successful agrochemicals. Derivatives of this structural class have demonstrated efficacy as herbicides, fungicides, and insecticides. For instance, certain cyanoacetamide derivatives have been shown to be effective against the cowpea aphid, Aphis craccivora. While specific studies on the agrochemical applications of this compound are limited, its structural similarity to known active ingredients suggests its potential as a precursor or lead compound in the development of new crop protection agents. Further research into the biological activity of this compound and its derivatives against various agricultural pests and pathogens is a promising area of investigation.

Integration into Materials Science and Polymer Chemistry

The unique chemical properties of this compound also lend themselves to applications in materials science, particularly in the synthesis of advanced polymers and functional materials.

Precursor for Advanced Polymeric Materials

The presence of both a reactive cyano group and an amide linkage makes this compound a potentially valuable monomer or building block for the synthesis of novel polymers. The amide group can participate in hydrogen bonding, which can impart specific structural and mechanical properties to the resulting polymer. Amide functionalities are integral to many high-performance polymers. The cyano group can also be chemically modified post-polymerization to introduce additional functionalities or to serve as a cross-linking site.

Utility as a Synthon in Organic Synthesis

This compound is a member of the N-substituted-2-cyanoacetamide family of compounds, which are recognized for their significant versatility as synthons in organic synthesis. researchgate.net These molecules are highly valued as precursors for constructing a wide array of heterocyclic compounds, many of which are of interest in medicinal and materials chemistry. researchgate.netekb.eg The synthetic utility of this compound stems from its polyfunctional nature, possessing multiple reactive sites that can participate in a variety of chemical transformations. tubitak.gov.trresearchgate.net

The core structure features several key reactive positions:

An Active Methylene (B1212753) Group (-CH2-): The hydrogens on the carbon adjacent to both the cyano (-CN) and carbonyl (C=O) groups are acidic. This makes the methylene group a potent nucleophile that readily participates in condensation and substitution reactions. ekb.egtubitak.gov.tr

Electrophilic Centers: The carbon atoms of the carbonyl and cyano groups are electrophilic, making them susceptible to attack by nucleophiles. ekb.egresearchgate.net

A Nucleophilic Amide Nitrogen (-NH-): The nitrogen atom of the amide group can also act as a nucleophile. ekb.eg

This combination of reactive sites allows this compound and its analogues to be used as building blocks for diverse heterocyclic systems, including pyridines, thiazoles, pyrimidines, and quinoxalinones. ekb.eg The reactions often proceed through condensation, cyclization, and addition mechanisms.

Reactions and Derivatives

The active methylene group is a primary site for reactivity. For instance, it can react with various electrophiles to initiate the formation of complex heterocyclic scaffolds. Research on analogous N-aryl-2-cyanoacetamides demonstrates their utility in synthesizing a range of derivatives through various reaction pathways.

One common transformation involves the Knoevenagel condensation, where the active methylene group reacts with aldehydes or ketones. researchgate.net Another key reaction is the Gewald reaction for the synthesis of thiophenes. Furthermore, these synthons are extensively used in reactions leading to pharmacologically relevant heterocycles.

Below are examples of reactions involving N-aryl-2-cyanoacetamides, which are representative of the synthetic potential of this compound.

Table 1: Synthesis of Heterocyclic Derivatives from N-Aryl-2-Cyanoacetamides

| Starting Material | Reagent(s) | Reaction Conditions | Product Type | Ref |

| N-Aryl-2-cyanoacetamide | Sodium nitrite (B80452), Acetic acid | 0-5°C, Stirring | Hydroxyimino derivative | ekb.eg |

| N-Aryl-2-cyanoacetamide | Salicylaldehyde | Acetic acid, Boiling | 2-Iminochromene-3-carboxamide | ekb.eg |

| N-Aryl-2-cyanoacetamide | Phenyl isothiocyanate, Chloroacetyl chloride | KOH, DMF | 2-Cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)-acetamide | researchgate.net |

| N-Aryl-2-cyanoacetamide | Aryl diazonium salts | Pyridine (B92270), 0-5°C | Azo derivatives | researchgate.net |

| N-Aryl-2-cyanoacetamide | Aromatic aldehydes | Acetic acid, Sodium acetate, Reflux | 4-Arylidene derivatives | researchgate.net |

The reaction with salicylaldehyde, for example, results in the formation of 2-imino-chromene-3-carboxamide derivatives in moderate yields. ekb.eg This reaction involves an initial condensation followed by an intramolecular cyclization. Similarly, treatment with sodium nitrite leads to nitrosation at the active methylene position, affording hydroxyimino derivatives. ekb.eg

The versatility of this synthon extends to multi-component reactions, providing efficient pathways to complex molecules. Its ability to react with bidentate reagents (molecules with two reactive ends) is a cornerstone of its application in building ring systems. ekb.egtubitak.gov.tr The resulting heterocyclic compounds are often explored for their biological activities, creating a bridge between pure organic synthesis and interdisciplinary fields like medicinal chemistry. ekb.eg For instance, many of the thiazole, pyridine, and pyrimidine (B1678525) derivatives synthesized from cyanoacetamides are investigated as potential antimicrobial agents. ekb.eg

Conclusion and Future Research Perspectives

Summary of Key Academic Findings and Contributions

A comprehensive review of existing academic literature reveals a significant gap in the scientific knowledge base concerning 2-cyano-N-(2,3-dimethylphenyl)acetamide. At present, there are no dedicated scholarly articles or extensive research studies that specifically detail the synthesis, characterization, or application of this particular compound. While research exists for isomeric and analogous N-arylcyanoacetamides, the unique 2,3-dimethylphenyl substitution pattern remains uninvestigated. Therefore, a summary of key academic findings and contributions for this specific molecule cannot be compiled. The primary finding is the very absence of research, which in itself is a significant observation.

Identification of Unresolved Research Challenges and Gaps

The lack of published data on this compound presents a number of fundamental, unresolved research challenges and gaps:

Synthesis and Characterization: There is no established and optimized synthetic protocol specifically for this compound. Detailed characterization data, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction, are not available in the public domain.

Physicochemical Properties: Basic physicochemical properties such as melting point, solubility in various solvents, and stability under different conditions have not been determined.

Chemical Reactivity: The reactivity of the active methylene (B1212753) group and the cyano function in this specific steric and electronic environment has not been explored. Its potential as a synthon for heterocyclic synthesis is unknown.

Biological Activity Profile: No screening for any biological activity, be it antimicrobial, anticancer, or otherwise, has been reported for this compound. Its potential as a bioactive scaffold is entirely unexplored.

Future Directions for Comprehensive Investigation of this compound and Related Chemical Scaffolds

The current void in the literature offers a clear roadmap for future research endeavors. A comprehensive investigation should be initiated, focusing on the following areas:

Systematic Synthesis and Characterization: Development of an efficient and scalable synthesis for this compound, followed by its thorough spectroscopic and crystallographic characterization.

Exploration of Chemical Reactivity: A systematic study of its reactivity, particularly in cyclization reactions to form novel heterocyclic systems. This could involve reactions with various electrophiles and nucleophiles to probe the reactivity of its functional groups.

Broad-Spectrum Biological Screening: The synthesized compound and its derivatives should be subjected to a wide range of in vitro biological assays to identify any potential therapeutic activities.

Computational Modeling: In silico studies, including Density Functional Theory (DFT) calculations, can be employed to predict its molecular geometry, electronic properties, and potential interactions with biological targets, thereby guiding experimental work.

Comparative Studies: A comparative study of the physicochemical and biological properties of the 2,3-, 2,6-, and 3,5-dimethylphenyl isomers of N-cyanophenylacetamide would provide valuable insights into the influence of substituent positioning.

Broader Implications for Chemical Biology and Pharmaceutical Sciences

The exploration of under-investigated chemical entities like this compound holds significant potential for advancing chemical biology and pharmaceutical sciences. The discovery of novel bioactive scaffolds is a cornerstone of drug discovery. By systematically investigating this compound and its derivatives, researchers may uncover new lead compounds with unique mechanisms of action.

Furthermore, a deeper understanding of the structure-property relationships within this class of molecules can inform the rational design of new materials and therapeutic agents. The insights gained from studying the impact of the 2,3-dimethyl substitution pattern could be extrapolated to other chemical scaffolds, thereby contributing to the broader principles of medicinal chemistry and materials science. In essence, filling this knowledge gap is not just about characterizing a single compound, but about expanding the toolkit of chemists and biologists for creating novel and functional molecules.

常见问题

What are the optimal synthetic routes for 2-cyano-N-(2,3-dimethylphenyl)acetamide, and how do reaction conditions influence yield?

Basic

The synthesis typically involves a two-step process: (1) condensation of 2,3-dimethylaniline with cyanoacetic acid using a coupling agent (e.g., DCC or EDCI) under inert conditions, followed by (2) purification via recrystallization or column chromatography. Reaction temperature (60–80°C) and solvent choice (e.g., DMF or THF) critically affect yield .

Advanced

For high-throughput synthesis, microwave-assisted methods can reduce reaction time from hours to minutes while maintaining >85% yield. Kinetic studies suggest that electron-donating methyl groups on the phenyl ring accelerate nucleophilic attack during condensation, but steric effects may require optimized stoichiometry (1:1.2 molar ratio of aniline to cyanoacetic acid) .

How can structural contradictions in crystallographic data for acetamide derivatives be resolved?

Advanced

Conflicting crystallographic data (e.g., bond angles or packing motifs) can arise from polymorphism or experimental resolution limits. Use high-resolution single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement and validate with DFT calculations (B3LYP/6-311++G** basis set). Compare Hirshfeld surfaces to assess intermolecular interactions, particularly for the cyano and acetamide groups, which influence lattice stability .

What safety protocols are essential for handling this compound?

Basic

Follow OSHA/GHS guidelines: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust (P95 respirator if airborne concentration exceeds 1 mg/m³). Store in airtight containers away from oxidizers .

Advanced

Conduct a quantitative risk assessment (QRA) using LC₅₀ data from analogs (e.g., 2-cyano-N-(3,4-dichlorophenyl)acetamide oral LD₅₀ ≈ 300 mg/kg in rats). Implement spill containment measures with vermiculite or sand, and neutralize residues with 10% sodium bicarbonate .

How does the substitution pattern on the phenyl ring affect bioactivity?

Advanced

Comparative SAR studies show that 2,3-dimethyl substitution enhances lipophilicity (logP ≈ 2.1) and membrane permeability compared to dichloro derivatives. However, steric hindrance from methyl groups may reduce binding affinity to cytochrome P450 enzymes. Use 3D-QSAR models (CoMFA/CoMSIA) to map electrostatic and steric fields, validated via in vitro assays (IC₅₀ for target enzymes) .

What analytical methods are most reliable for purity assessment?

Basic

Employ reversed-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) with ≥95% purity threshold. Confirm identity via FT-IR (C≡N stretch at ~2240 cm⁻¹) and ¹H NMR (δ 2.2 ppm for aromatic methyl groups) .

Advanced

For trace impurities (<0.1%), use LC-MS/MS with MRM mode to detect byproducts like unreacted cyanoacetic acid (m/z 98.1 → 80.1). Quantify residual solvents (DMF, THF) via GC-FID, adhering to ICH Q3C limits .

How can computational modeling guide the design of derivatives with enhanced stability?

Advanced

Perform molecular dynamics (MD) simulations (AMBER force field) to assess hydrolytic stability of the cyano group in physiological pH. Density functional theory (DFT) predicts electron-withdrawing effects on acetamide resonance. Prioritize derivatives with Mulliken charges < −0.3 on the cyano nitrogen for resistance to nucleophilic attack .

What strategies mitigate batch-to-batch variability in biological assays?

Advanced

Standardize synthesis using process analytical technology (PAT) for real-time monitoring (e.g., in situ Raman spectroscopy). For in vitro assays, pre-treat compounds with activated charcoal to remove trace solvents, and use a normalized cell viability protocol (MTT assay, n ≥ 6 replicates). Apply ANOVA with post-hoc Tukey tests to address variability .

How do solvent polarity and pH influence tautomeric forms of the acetamide group?

Advanced

In aprotic solvents (DMSO), the acetamide exists predominantly in the keto form (C=O stretch at 1680 cm⁻¹). In aqueous buffers (pH 7.4), enol tautomers form transiently, detectable by ¹³C NMR (δ 175 ppm for enolic carbon). Adjusting pH to 2–3 stabilizes the keto form, critical for crystallography .

What are the challenges in scaling up synthesis from milligram to kilogram scale?

Advanced

Key issues include exothermic reaction control (use jacketed reactors with ∆T < 5°C/min) and byproduct formation during cyanoacetic acid coupling. Implement a Design of Experiments (DoE) approach to optimize parameters: temperature (70°C), agitation rate (400 rpm), and catalyst loading (5 mol% DMAP). Validate with PAT and in-line FTIR .

How can researchers resolve discrepancies in reported biological activity data?

Advanced

Discrepancies often stem from assay conditions (e.g., serum protein binding in cell media). Conduct meta-analyses using PubChem BioAssay data (AID 1259367) and validate via orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic IC₅₀). Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。